N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached via a thiol-ene reaction or a nucleophilic substitution reaction.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It has been investigated for its potential use as a pesticide or herbicide.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
- N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propanamide
- N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)propanamide
Uniqueness
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to the presence of the p-tolylthio group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-4-7-15(8-5-13)28-11-10-18(24)21-20-23-22-19(27-20)16-9-6-14(25-2)12-17(16)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJABTQKTUVEMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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